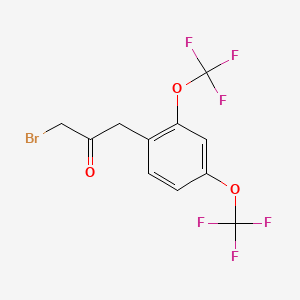
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and other biochemical processes.
作用机制
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety can participate in covalent interactions with target molecules .
相似化合物的比较
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in having trifluoromethyl groups but differs in its sulfone moiety.
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: Shares the trifluoromethoxy groups but has a hydrazine functional group.
生物活性
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one, a synthetic organic compound, has garnered attention due to its unique structural features and potential biological activities. This compound contains two trifluoromethoxy groups attached to a phenyl ring, a bromine atom, and a propanone moiety. Its molecular formula is C11H7BrF6O3, with a molecular weight of 381.07 g/mol .
Structural Characteristics
The presence of trifluoromethoxy groups significantly enhances the compound's lipophilicity and stability, making it an interesting candidate for various chemical and biological applications. The unique structure allows for effective penetration through biological membranes, which is crucial for its interaction with various biological targets .
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The trifluoromethoxy substituents enhance binding affinity to hydrophobic pockets in proteins or enzymes, modulating biological pathways by either inhibiting or activating specific molecular targets .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity primarily due to its ability to interact with various enzymes and receptors. Studies have shown that it can induce apoptosis in cancer cell lines, making it a potential candidate for anticancer drug development.
Table 1: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 0.48 | Induction of apoptosis via caspase activation |
| Antiproliferative | HCT-116 (colon cancer) | 0.19 | Cell cycle arrest at G1 phase |
| Enzyme inhibition | Various enzyme assays | Varies | Competitive inhibition of target enzymes |
| Apoptosis induction | MDA-MB-231 (breast cancer) | 0.78 | Activation of apoptotic pathways |
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : A study evaluating the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines reported IC50 values of 0.48 µM and 0.19 µM respectively, indicating potent anticancer properties . The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death.
- Mechanistic Insights : Flow cytometry analysis revealed that this compound triggers apoptosis in a dose-dependent manner in MCF-7 cells, suggesting that it may be acting through modulation of key apoptotic pathways . Further studies indicated that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring is crucial for enhancing biological activity.
- Comparative Analysis : In comparison with other compounds such as doxorubicin and tamoxifen, this compound exhibited similar or superior cytotoxic effects against breast cancer cell lines, highlighting its potential as a therapeutic agent .
属性
分子式 |
C11H7BrF6O3 |
|---|---|
分子量 |
381.07 g/mol |
IUPAC 名称 |
1-[2,4-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)4-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
InChI 键 |
MYSRAXBZWQBPSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















